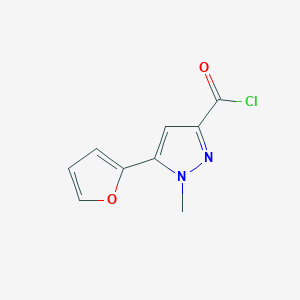

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride

Übersicht

Beschreibung

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is an organic compound that features a furan ring, a pyrazole ring, and a carbonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction scheme is as follows:

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid+SOCl2→5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Condensation reactions: The compound can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.

Condensation reactions: These reactions are often catalyzed by acids or bases, depending on the nature of the nucleophile.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic acids: Formed by hydrolysis of the carbonyl chloride group.

Wissenschaftliche Forschungsanwendungen

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:

Organic synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.

Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Agricultural chemicals: It is employed in the synthesis of pesticides and herbicides.

Material science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Furoyl chloride: Similar in structure but lacks the pyrazole ring.

5-(2-Furyl)-1H-pyrazole-3-carbonyl chloride: Similar but without the methyl group on the pyrazole ring.

5-(2-Furyl)-1-methyl-1H-pyrazole-4-carbonyl chloride: Similar but with the carbonyl chloride group at a different position on the pyrazole ring.

Uniqueness

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both a furan ring and a pyrazole ring, along with a carbonyl chloride group. This combination of functional groups provides the compound with distinct reactivity and versatility in organic synthesis, making it valuable for various applications in chemistry, biology, medicine, and industry.

Biologische Aktivität

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological effects, and relevant case studies.

Structural Characteristics

The compound features two key heterocyclic components: a pyrazole ring and a furan ring . The presence of these rings contributes to its diverse biological activities. The molecular formula is and it is classified as a carbonyl chloride derivative, which can influence its reactivity and interactions with biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of furan derivatives with hydrazines followed by chlorination steps. The synthetic pathways typically yield moderate to high purity products, confirmed by techniques such as NMR and mass spectrometry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. This is particularly relevant for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This makes it a candidate for further exploration in treating inflammatory diseases .

- Cytotoxicity : Some derivatives of pyrazoles have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties. Studies are ongoing to elucidate its mechanism of action at the molecular level .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, revealed promising antibacterial activity against E. coli and S. aureus. The compounds were tested using standard disk diffusion methods, with results indicating significant inhibition zones compared to control groups .

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in inflammation. The results were comparable to those observed with conventional NSAIDs, suggesting potential therapeutic applications in managing inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1-Methyl-1H-pyrazole-5-carbonyl chloride | Low | Moderate | High |

| 4-Benzoyl-5-phenyl-1H-pyrazole | High | Low | Moderate |

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYIOTXFHIKMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594555 | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-47-1 | |

| Record name | 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.